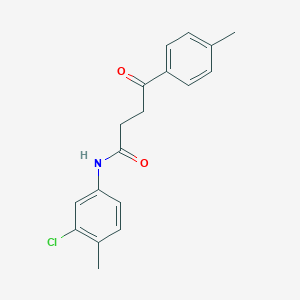

N-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide, also known as CMPO, is a chelating agent that has been widely used in the separation and purification of actinide and lanthanide elements. It is an important compound in nuclear fuel reprocessing and has been extensively studied for its potential applications in the field of nuclear energy.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide involves the formation of stable complexes with actinide and lanthanide elements. The this compound molecule contains a carbonyl group and a phenyl ring, which act as electron donors and form coordination bonds with the metal ions. The resulting complexes are highly stable and can be selectively extracted from the waste stream using a suitable solvent.

Biochemical and Physiological Effects

There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it is not toxic to cells and does not cause significant adverse effects in animals. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide is its high selectivity for actinide and lanthanide elements. It can be used to selectively extract these elements from a complex mixture of nuclear waste, allowing for their recovery and reuse. However, this compound is also known to be sensitive to radiation damage, which can affect its performance in lab experiments. It is also relatively expensive and requires careful handling due to its toxicity.

Future Directions

There are several future directions for the research and development of N-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide. One area of interest is the development of new chelating agents with improved selectivity and performance. Another area of focus is the optimization of the extraction process, including the development of new solvents and extraction techniques. Additionally, there is a need for further studies on the long-term effects of this compound on human health and the environment, particularly in the context of nuclear waste management.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide involves the reaction of 3-chloro-4-methylphenyl isocyanate with 4-methylphenylacetone in the presence of a base catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 104-106°C. The purity of this compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide is primarily used in the separation and purification of actinide and lanthanide elements from nuclear waste. It forms stable complexes with these elements, allowing for their selective extraction from the waste stream. This compound has also been studied for its potential applications in the field of nuclear energy, including the development of new nuclear fuels and the production of medical isotopes.

properties

Molecular Formula |

C18H18ClNO2 |

|---|---|

Molecular Weight |

315.8 g/mol |

IUPAC Name |

N-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide |

InChI |

InChI=1S/C18H18ClNO2/c1-12-3-6-14(7-4-12)17(21)9-10-18(22)20-15-8-5-13(2)16(19)11-15/h3-8,11H,9-10H2,1-2H3,(H,20,22) |

InChI Key |

XANFLFRSVSXJQC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC(=C(C=C2)C)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC(=C(C=C2)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid](/img/structure/B298827.png)

![1-(4-chlorophenyl)sulfonyl-N-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]pyrrolidine-2-carboxamide](/img/structure/B298830.png)

![2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B298831.png)

![5-ethyl-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B298833.png)

![3-ethyl-4-{[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]amino}-5-sulfanyl-4H-1,2,4-triazole](/img/structure/B298834.png)

![1-[(4-chlorophenyl)sulfonyl]-N'-(2,3-dimethoxybenzylidene)-2-pyrrolidinecarbohydrazide](/img/structure/B298835.png)

![N-(2-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B298838.png)

![N-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298840.png)

![N-(3-bromophenyl)-N-[2-(2-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298841.png)

![N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B298842.png)

![N-[2-(2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}hydrazino)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B298843.png)

![N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B298844.png)

![N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B298845.png)

![4-chloro-3-nitro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B298848.png)